molecular formula C17H16BrN3O3 B11555353 2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

Cat. No.: B11555353
M. Wt: 390.2 g/mol
InChI Key: TVOOLDMJYSRTCO-YBFXNURJSA-N
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Description

2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzylidene group, a hydrazinyl linkage, and an ethoxyphenyl substituent. Its molecular formula is C17H16BrN3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide typically involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with N-(2-ethoxyphenyl)-2-oxoacetamide under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(3-cyanophenyl)-2-oxoacetamide
  • 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(3-chlorophenyl)-2-oxoacetamide
  • 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-methoxyethyl)-2-oxoacetamide

Uniqueness

Compared to similar compounds, 2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C17H16BrN3O3

Molecular Weight

390.2 g/mol

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(2-ethoxyphenyl)oxamide

InChI

InChI=1S/C17H16BrN3O3/c1-2-24-15-9-4-3-8-14(15)20-16(22)17(23)21-19-11-12-6-5-7-13(18)10-12/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

TVOOLDMJYSRTCO-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

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